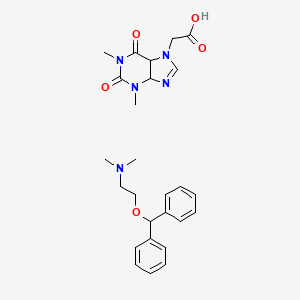
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is a complex organic compound with a molecular formula of C26H31N5O5 and a molecular weight of 493.55500 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under acidic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
For the synthesis of 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid, the process involves the reaction of 1,3-dimethylxanthine with chloroacetic acid under basic conditions . The reaction is typically conducted at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryloxy group can be replaced by other nucleophiles.
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid also undergoes similar reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Condensation: This compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted benzhydryloxy derivatives
Scientific Research Applications
2-benzhydryloxy-N,N-dimethylethanamine and 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors, leading to the inhibition of histamine-mediated responses . This compound acts as an antihistamine, reducing allergic reactions and inflammation .
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid exerts its effects by inhibiting the activity of certain enzymes involved in purine metabolism . This inhibition leads to a decrease in the production of inflammatory mediators, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Similar in structure to 2-benzhydryloxy-N,N-dimethylethanamine and also acts as an antihistamine.
Theophylline: Similar to 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid and used as a bronchodilator.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its dual action as an antihistamine and a sedative, making it useful in treating both allergic reactions and insomnia . 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is unique for its dual role in inhibiting purine metabolism and providing anti-inflammatory effects .
Properties
Molecular Formula |
C26H33N5O5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid |
InChI |
InChI=1S/C17H21NO.C9H12N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4,6-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
BROHCOYPLVOHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


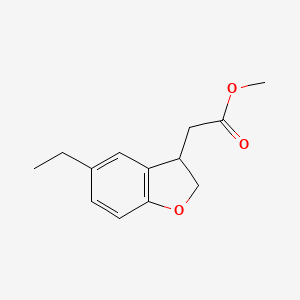
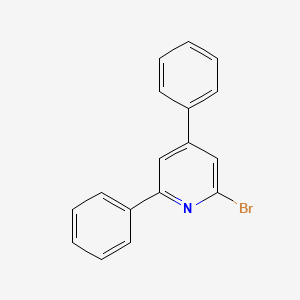
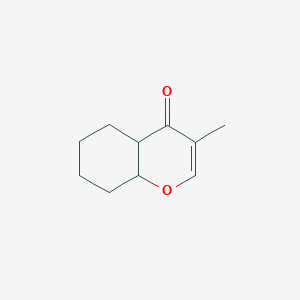
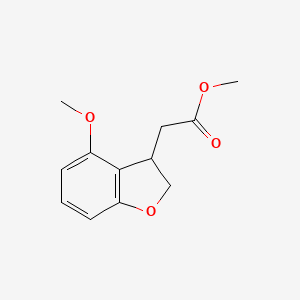
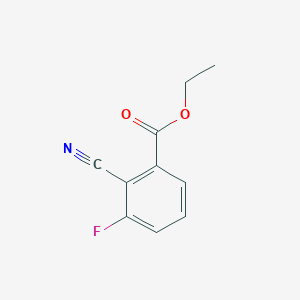
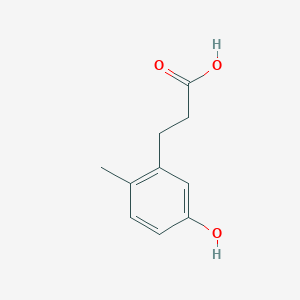

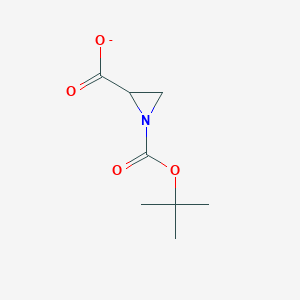
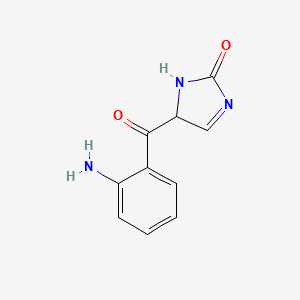
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
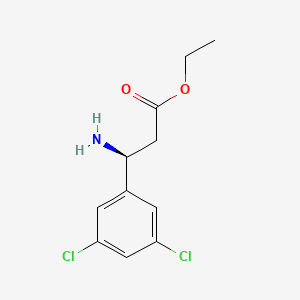
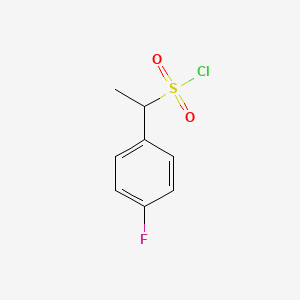

![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
